molecular formula C19H16N4O2S B2537445 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide CAS No. 946322-90-3

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2537445
CAS No.: 946322-90-3
M. Wt: 364.42
InChI Key: SGXYTJGTBPBJIL-UHFFFAOYSA-N
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Description

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiophene ring attached to a carboxamide group, which is further connected to an imidazo[1,2-b]pyridazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The imidazo[1,2-b]pyridazine core can be reduced to form different derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.

  • Substitution: Substituted methoxy derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.

  • Industry: It might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pivalamide

  • N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide

  • N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the thiophene-2-carboxamide group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique chemical structure that includes:

  • Imidazo[1,2-b]pyridazine core : Known for its diverse biological activities.
  • Thiophene ring : Contributes to the compound's electronic properties and interactions with biological targets.
  • Carboxamide group : Potentially enhances solubility and bioavailability.

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S with a molecular weight of 354.43 g/mol.

Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways.

Key Mechanisms :

  • Inhibition of Kinase Activity : Similar compounds have shown inhibition of receptor kinases involved in tumor angiogenesis, such as VEGF receptor 2 .
  • Modulation of Signaling Pathways : The compound may affect pathways related to cell proliferation and survival, making it a candidate for cancer therapy.

Anticancer Potential

Numerous studies have explored the anticancer potential of compounds related to this compound:

  • VEGF Inhibition : Compounds with similar structures have been shown to inhibit VEGF signaling, which is crucial in tumor angiogenesis. For instance, derivatives have demonstrated IC50 values in the nanomolar range against human umbilical vein endothelial cells (HUVECs) .
    CompoundIC50 (nM)Target
    TAK-5930.95VEGF Receptor 2
    Related Compound0.30HUVEC Proliferation
  • Cell Line Studies : The cytotoxicity of related compounds has been evaluated across various cancer cell lines using the NCI 60-cell assay. Results indicated significant growth inhibition at low concentrations (GI50 values often <100 nM), suggesting potent anticancer activity .

Other Biological Activities

Beyond anticancer effects, the compound may possess other biological activities:

  • Antimicrobial Properties : Some imidazo[1,2-b]pyridazine derivatives exhibit antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties in models of neurodegeneration.

Case Studies

  • Study on Anticancer Activity :
    A recent study synthesized several derivatives of imidazo[1,2-b]pyridazine and evaluated their effects on cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity against glioblastoma cells with LC50 values as low as 18.9 nM .
  • In Vivo Efficacy :
    In mouse xenograft models using human lung adenocarcinoma cells, related compounds were administered orally and demonstrated substantial tumor growth inhibition (T/C = 8%) at doses as low as 1 mg/kg bid .

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-5-6-13(10-14(12)21-19(24)16-4-3-9-26-16)15-11-23-17(20-15)7-8-18(22-23)25-2/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXYTJGTBPBJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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